A Comprehensive Technical Guide to 2,4-Dibromo-3,5-difluoroaniline (CAS No. 883549-00-6)
A Comprehensive Technical Guide to 2,4-Dibromo-3,5-difluoroaniline (CAS No. 883549-00-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3,5-difluoroaniline is a halogenated aromatic amine with the chemical formula C₆H₃Br₂F₂N.[1] Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on the aniline core, makes it a valuable and highly sought-after building block in medicinal chemistry and materials science. The presence of multiple halogen atoms provides several strategic advantages in molecular design. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties such as lipophilicity and pKa of target molecules. The bromine atoms serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to introduce further molecular complexity. This guide provides an in-depth overview of the synthesis, properties, and applications of 2,4-Dibromo-3,5-difluoroaniline, with a focus on its practical utility in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dibromo-3,5-difluoroaniline is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| CAS Number | 883549-00-6[1][2][3] |
| Molecular Formula | C₆H₃Br₂F₂N[1] |
| Molecular Weight | 286.90 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 68-72 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |
Synthesis and Purification
The synthesis of 2,4-Dibromo-3,5-difluoroaniline typically starts from the commercially available 3,5-difluoroaniline (CAS No. 372-39-4).[4] A common and effective method involves the direct electrophilic bromination of the aniline ring. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions.
Synthetic Workflow
Caption: Synthetic workflow for 2,4-Dibromo-3,5-difluoroaniline.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of 3,5-difluoroaniline in a suitable solvent such as acetonitrile or a chlorinated solvent, add a brominating agent. N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and easier handling compared to liquid bromine. The reaction is typically carried out at room temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is quenched with a reducing agent like sodium thiosulfate to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective. For higher purity, column chromatography on silica gel may be employed.
Spectroscopic Characterization
The structural identity and purity of 2,4-Dibromo-3,5-difluoroaniline are confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show a characteristic signal for the aromatic proton, which will be split by the adjacent fluorine atoms. The amino protons will appear as a broad singlet.
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¹³C NMR will display distinct signals for the carbon atoms, with their chemical shifts influenced by the attached bromine and fluorine atoms. Carbon-fluorine coupling will be observed.
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¹⁹F NMR is a crucial technique to confirm the presence and environment of the fluorine atoms.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹) and C-F and C-Br stretching vibrations.
Reactivity and Synthetic Applications
The chemical reactivity of 2,4-Dibromo-3,5-difluoroaniline is dominated by the amino group and the two bromine atoms, making it a versatile intermediate in organic synthesis.
Key Reactions and Transformations
Caption: Key reactions of 2,4-Dibromo-3,5-difluoroaniline.
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Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt, which can then be substituted with a variety of nucleophiles (e.g., -CN, -OH, -X) via the Sandmeyer reaction.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or their esters introduces aryl or vinyl groups.
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Buchwald-Hartwig Amination: Formation of new C-N bonds by coupling with amines.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides or sulfonamides, respectively.
Applications in Drug Discovery and Materials Science
The unique structural features of 2,4-Dibromo-3,5-difluoroaniline make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials.
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Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The fluorine atoms can enhance binding to the ATP-binding pocket, while the bromine atoms provide sites for diversification to improve potency and selectivity.
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Agrochemicals: The introduction of fluorine and bromine atoms can significantly impact the biological activity and metabolic stability of pesticides and herbicides.
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Organic Electronics: Halogenated aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their influence on electronic properties and molecular packing.
Safety and Handling
2,4-Dibromo-3,5-difluoroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact.
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Disposal: Dispose of the material in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
References
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Chemsrc. 3,5-Difluoroaniline | CAS#:372-39-4. [Link]
